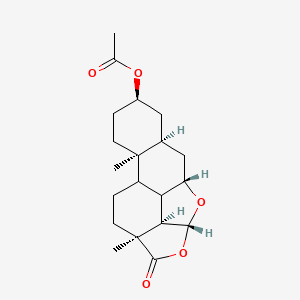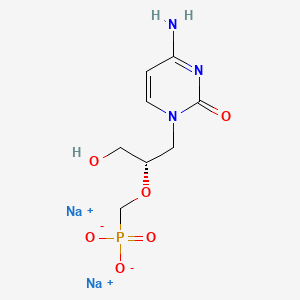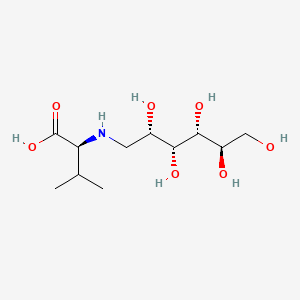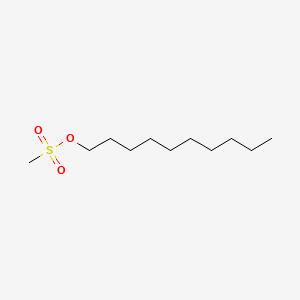
3,4,5-Trimethoxybenzamide
Vue d'ensemble
Description
3,4,5-Trimethoxybenzamide, also known as TMB, is an aromatic amide compound with the molecular formula C9H11NO3. It has a wide range of applications in the field of biochemistry and pharmacology, and is used in a variety of laboratory experiments. TMB is a colorless solid that is soluble in organic solvents, making it a useful reagent for a variety of chemical reactions.
Applications De Recherche Scientifique
Synthèse du Triméthoprime
Le 3,4,5-triméthoxybenzaldéhyde, étroitement lié au 3,4,5-triméthoxybenzamide, est utilisé dans la synthèse du triméthoprime {svg_1}. Le triméthoprime est un antibiotique largement utilisé qui inhibe la dihydrofolate réductase bactérienne, empêchant ainsi la synthèse de l'ADN bactérien.
Synthèse des phénéthylamines psychédéliques
Le 3,4,5-triméthoxybenzaldéhyde est également utilisé dans la synthèse des phénéthylamines psychédéliques {svg_2}. Les phénéthylamines sont une classe de composés ayant des propriétés psychoactives, souvent utilisées dans l'étude de l'esprit et de la conscience humains.
Production d'additifs plastiques
Le 3,4,5-triméthoxybenzaldéhyde peut être utilisé dans la production d'additifs plastiques {svg_3}. Ces additifs peuvent améliorer les propriétés des plastiques, telles que leur flexibilité, leur durabilité et leur résistance à la chaleur et aux produits chimiques.
Synthèse des 3,4,5-triméthoxybenzènesulfonamides
Le 3,4,5-triméthoxybenzamide peut être utilisé dans la synthèse des 3,4,5-triméthoxybenzènesulfonamides {svg_4}. Ces composés ont été synthétisés pour un criblage biologique, indiquant leur utilisation potentielle dans la découverte et le développement de médicaments.
Recherche antiarythmique
Des recherches ont été menées sur l'utilisation de dérivés du 3,4,5-triméthoxybenzamide comme antiarythmiques {svg_5}. Les antiarythmiques sont des médicaments utilisés pour traiter et prévenir les anomalies du rythme cardiaque.
Propriétés médicinales larges
Des recherches ont été menées sur la synthèse chimique et la modification du 3,4,5-triméthoxybenzamide et de ses analogues esters et amides en tant qu'agents thérapeutiques {svg_6}. Ces composés ont montré une large gamme de propriétés médicinales, notamment des agents antitumoraux, antiviraux, des médicaments du SNC (système nerveux central), antibactériens, anti-inflammatoires et hématologiques à long terme {svg_7}.
Mécanisme D'action
Target of Action
3,4,5-Trimethoxybenzamide, also known as Trimethobenzamide, primarily targets the chemoreceptor trigger zone (CTZ) . The CTZ is an area in the medulla oblongata of the brain that receives inputs from blood-borne drugs or hormones, and communicates with the vomiting center to induce vomiting .
Mode of Action
It is an antagonist of the D2 receptor , which means it blocks the activity of this receptor. By inhibiting the D2 receptor in the CTZ, it suppresses the transmission of emetic impulses to the vomiting center, thereby preventing nausea and vomiting .
Biochemical Pathways
This compound has been found to activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway . This pathway plays a key role in cellular processes such as glucose metabolism and insulin signaling . Activation of this pathway by this compound enhances the capability of glycogen synthesis and glucose consumption .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy adult subjects . Following administration, the time to reach maximum plasma concentration (Tmax) was about half an hour . The relative bioavailability of the capsule formulation compared to the solution is 100% . The mean elimination half-life of this compound is 7 to 9 hours . Between 30 – 50 % of a single dose in humans is excreted unchanged in the urine within 48 – 72 hours .
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting . It achieves this by inhibiting the transmission of emetic impulses to the vomiting center via its action on the CTZ . Additionally, it has been found to ameliorate insulin sensitivity and glucose tolerance, potentially offering benefits in the management of conditions like diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, gender, and renal function . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3,4,5-Trimethoxybenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with antiarrhythmic agents . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the chemoreceptor trigger zone (CTZ) in the medulla oblongata, which is involved in conveying emetic impulses . This interaction can alter cellular responses to external stimuli, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s mechanism of action may involve the chemoreceptor trigger zone (CTZ), where it inhibits emetic responses . This inhibition is achieved through binding to specific receptors or enzymes, altering their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting emetic responses . At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound undergoes hepatic metabolism, resulting in the formation of metabolites such as trimethobenzamide N-oxide . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is distributed mainly into the liver, kidneys, and lungs in animals . It may interact with specific transporters or binding proteins, affecting its localization and accumulation within different tissues.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNMTJKRHHLJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062841 | |
| Record name | Benzamide, 3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3086-62-2 | |
| Record name | 3,4,5-Trimethoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3086-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003086622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3086-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 3,4,5-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 3,4,5-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8L1O54TAS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)





![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)





